N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide
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Description
N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide is a useful research compound. Its molecular formula is C19H20BrClN6O4S and its molecular weight is 543.8 g/mol. The purity is usually 95%.
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Biological Activity
N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, with the CAS number 2443747-63-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology and as a pharmacological agent targeting specific receptors.
- Molecular Formula : C19H20BrClN6O4S
- Molecular Weight : 543.82 g/mol
- IUPAC Name : this compound
- Purity : 98% .
The compound primarily functions as an inhibitor of endothelin receptors, specifically targeting the ETA receptor with significant affinity for the ETB receptor as well. This dual action suggests its potential utility in managing conditions associated with endothelin signaling, such as certain cancers and cardiovascular diseases .
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties, particularly its efficacy against various leukemia cell lines. For instance, it has been shown to inhibit the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations as low as 0.3 µM and 1.2 µM, respectively . The mechanism involves downregulation of phospho-ERK1/2 and its downstream effector p-p70S6K, indicating a disruption in crucial signaling pathways that promote cancer cell survival and proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics, including high bioavailability and favorable distribution in vivo. Studies have demonstrated effective treatment responses in mouse xenograft models, where doses administered via oral gavage led to significant tumor growth inhibition .
Table: Summary of Biological Activities
Study on Anticancer Activity
A notable study published in ACS Medicinal Chemistry Letters explored the anticancer potential of various compounds, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Endothelin Receptor Inhibition Study
Another research effort focused on the compound's interaction with endothelin receptors. The study demonstrated that this compound effectively inhibited receptor activity, leading to decreased cellular proliferation in models of pulmonary hypertension .
Properties
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-chloropyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAECTGVKYBAJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Cl)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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